molecular formula C16H27N3O B14578127 Butanamide, N-ethyl-3-(ethylamino)-4-[methyl(phenylmethyl)amino]- CAS No. 61322-09-6

Butanamide, N-ethyl-3-(ethylamino)-4-[methyl(phenylmethyl)amino]-

Cat. No.: B14578127
CAS No.: 61322-09-6
M. Wt: 277.40 g/mol
InChI Key: JPHWLXKMYFSFNY-UHFFFAOYSA-N
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Description

Butanamide, N-ethyl-3-(ethylamino)-4-[methyl(phenylmethyl)amino]- is a complex organic compound that belongs to the class of amides This compound is characterized by its unique structure, which includes multiple functional groups such as ethyl, amino, and phenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Butanamide, N-ethyl-3-(ethylamino)-4-[methyl(phenylmethyl)amino]- typically involves multi-step organic reactions. One common method includes the reaction of butanamide with ethylamine and phenylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation or chromatography to isolate the final product. The industrial process is optimized to ensure high yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

Butanamide, N-ethyl-3-(ethylamino)-4-[methyl(phenylmethyl)amino]- can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted amides or other derivatives.

Scientific Research Applications

Butanamide, N-ethyl-3-(ethylamino)-4-[methyl(phenylmethyl)amino]- has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It may be used in studies involving enzyme interactions and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Butanamide, N-ethyl-3-(ethylamino)-4-[methyl(phenylmethyl)amino]- exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-Ethyl-3-methylbutanamide: This compound has a similar structure but lacks the phenylmethyl group.

    N-(3-methylbutyl)butanamide: This compound has a different substitution pattern on the butanamide backbone.

Uniqueness

Butanamide, N-ethyl-3-(ethylamino)-4-[methyl(phenylmethyl)amino]- is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. The presence of both ethyl and phenylmethyl groups, along with multiple amino groups, makes it a versatile compound for various research and industrial purposes.

Properties

CAS No.

61322-09-6

Molecular Formula

C16H27N3O

Molecular Weight

277.40 g/mol

IUPAC Name

4-[benzyl(methyl)amino]-N-ethyl-3-(ethylamino)butanamide

InChI

InChI=1S/C16H27N3O/c1-4-17-15(11-16(20)18-5-2)13-19(3)12-14-9-7-6-8-10-14/h6-10,15,17H,4-5,11-13H2,1-3H3,(H,18,20)

InChI Key

JPHWLXKMYFSFNY-UHFFFAOYSA-N

Canonical SMILES

CCNC(CC(=O)NCC)CN(C)CC1=CC=CC=C1

Origin of Product

United States

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